3'-Bromo-4'-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
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Overview
Description
Synthesis Analysis
The synthesis of bromo and chloro-substituted compounds often involves halogenation reactions, as seen in the preparation of 3-(dichloroacetyl)chromone and 2-bromo-2',4'-dichloroacetophenone . These processes typically include steps such as bromination, chlorination, and acylation, which are common in the synthesis of halogenated aromatic compounds. The synthesis of 3-chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4'-chlorophenyl ether also demonstrates the use of bromination and ketal reaction, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of halogenated compounds is often confirmed using spectroscopic methods such as NMR and IR spectroscopy . Single-crystal X-ray diffraction is also used to determine the absolute configurations of enantiomerically pure compounds . These techniques would likely be applicable in analyzing the molecular structure of "3'-Bromo-4'-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone".
Chemical Reactions Analysis
The chemical reactions of bromo and chloro-substituted compounds can be diverse. For instance, the reaction of electron-rich amino-heterocycles with 3-(dichloroacetyl)chromone leads to the formation of fused pyridines . Similarly, the reactivity of chloro derivatives with various nucleophiles has been described . These studies suggest that the compound may also undergo reactions with nucleophiles, leading to the formation of new heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo and chloro-substituted compounds, such as relative density, refractive index, boiling point, and melting point, are typically characterized after synthesis . These properties are crucial for understanding the behavior of the compound under different conditions and for its potential applications.
properties
IUPAC Name |
1-(3-bromo-4-chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrClO3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)11-6-7-13(18)12(17)8-11/h6-8,15H,3-5,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIWLMHMBRSJQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2)Cl)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646071 |
Source
|
Record name | 1-(3-Bromo-4-chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-4'-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | |
CAS RN |
898757-23-8 |
Source
|
Record name | 1-(3-Bromo-4-chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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